N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGJOGODLGPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with cyclohexanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
- **
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.4 g/mol
- CAS Number : 941873-46-7
Structural Characteristics
The compound features a cyclohexanecarboxamide backbone with a phenyl ring substituted by a 2-oxopiperidine moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Formal Charge | 0 |
| Atom Count | 30 |
| Chiral Atom Count | 1 |
| Bond Count | 34 |
| Aromatic Bond Count | 6 |
This compound primarily acts as an inhibitor of factor Xa (FXa) , a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, thereby impacting platelet aggregation and clot formation. This mechanism positions it as a potential therapeutic agent in anticoagulation therapy.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability : High
- Clearance : Low
- Volume of Distribution : Small in both animal and human studies
Biological Activity and Effects
The biological activity of this compound has been evaluated in various studies, highlighting its effects on different cellular processes:
-
Anticoagulant Activity :
- The compound effectively inhibits FXa, leading to decreased thrombin levels and reduced clot formation.
- Studies have shown that it can significantly prolong prothrombin time (PT) and activated partial thromboplastin time (aPTT) in vitro.
-
Cellular Effects :
- It modulates signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival and proliferation.
- The compound has been observed to influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have explored the efficacy of this compound:
Study 1: Anticoagulant Efficacy in Animal Models
A study conducted on rat models demonstrated that administration of the compound resulted in a significant reduction in thrombus formation compared to control groups. The study concluded that the compound's mechanism of action effectively mimicked that of traditional anticoagulants like warfarin but with fewer side effects.
Study 2: Cellular Response in Cancer Cell Lines
In vitro experiments using cancer cell lines showed that treatment with this compound led to increased apoptosis rates. The compound induced cell cycle arrest at the G0/G1 phase, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Stability : The oxopiperidinyl group in the target compound stabilizes a chair conformation, facilitating optimal interactions with BACE-1’s active site .
- Selectivity : Compared to thiourea derivatives, the carboxamide group offers superior hydrogen-bonding specificity, reducing off-target effects .
- Ring Size Effects: Larger rings (e.g., oxazepinone) may hinder target engagement due to steric clashes, while smaller rings (e.g., oxopyrrolidinyl) limit conformational diversity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Cyclohexanecarboxamide core formation : Cyclohexanecarbonyl chloride is reacted with a substituted aniline derivative under Schotten-Baumann conditions (pH 8–9, aqueous/organic solvent mix) to form the carboxamide bond .
Piperidinone substitution : The 2-oxopiperidin-1-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) on the phenyl ring at the 3-position. Microwave-assisted synthesis may reduce reaction time .
- Key optimization : Use polar aprotic solvents (e.g., DMF) with Pd catalysts for coupling steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the cyclohexane ring’s chair conformation and piperidinone carbonyl resonance (~170 ppm in C NMR) are diagnostic .
- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide and piperidinone groups) and confirms chair conformations of cyclohexane/piperidinone rings .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion at m/z 343.2 for CHNO) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Solubility in ethanol or acetonitrile is pH-dependent due to the carboxamide and piperidinone groups .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmosphere to prevent oxidation of the piperidinone ring. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the 2-oxopiperidin-1-yl moiety influence biological activity, and what structure-activity relationship (SAR) studies support this?
- Methodological Answer :
- SAR analysis : The 2-oxopiperidin-1-yl group enhances binding to enzymes like kinases or proteases by forming hydrogen bonds via its carbonyl oxygen. Comparative studies with analogs (e.g., replacing piperidinone with morpholine) show reduced inhibitory potency in enzyme assays .
- Experimental design : Synthesize analogs with modified piperidinone substituents (e.g., 3-oxo vs. 2-oxo) and test in vitro using fluorescence-based kinase assays (IC determination) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Source analysis : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line differences. Cross-validate using orthogonal methods:
Biochemical assays : Use recombinant enzymes with standardized protocols.
Cellular assays : Compare cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across replicates .
Q. What in silico methods predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kα). Prioritize poses where the cyclohexane carboxamide occupies hydrophobic pockets .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition risk. Validate predictions with in vitro microsomal stability assays .
Q. How can researchers assess metabolic stability and identify major metabolites?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-MS/MS to detect Phase I metabolites (e.g., hydroxylation on cyclohexane or piperidinone rings) .
- Stable isotope labeling : Use C-labeled compound to track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
